N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2,5-difluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a pyrrolopyrimidinone moiety, and a sulfanylacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C16H14F2N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14F2N4O2S/c1-8-5-12-14(19-8)15(24)22(2)16(21-12)25-7-13(23)20-11-6-9(17)3-4-10(11)18/h3-6,19H,7H2,1-2H3,(H,20,23) |
InChI Key |
WMZKKHGYMDYGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidinone ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a substitution reaction using a suitable difluorophenyl halide.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the intermediate with a thiol reagent to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or the difluorophenyl ring.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-({3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: can be compared with other acetamide derivatives, pyrrolopyrimidinone compounds, and difluorophenyl-containing molecules.
Uniqueness
- The unique combination of the difluorophenyl group, pyrrolopyrimidinone core, and sulfanylacetamide linkage may confer distinct biological activities and chemical properties, making it a compound of interest for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
